molecular formula C11H12F2O B14871787 1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one

1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one

Cat. No.: B14871787
M. Wt: 198.21 g/mol
InChI Key: CYPIQUFFBLZXGV-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-(difluoromethyl)-2-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations and bind to target molecules. For example, its ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl ketone: Another related compound with a phenyl ring and a ketone group, but without the specific substituents present in 1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one.

Uniqueness

The presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

1-[5-(difluoromethyl)-2-methylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O/c1-7-3-4-9(11(12)13)6-10(7)5-8(2)14/h3-4,6,11H,5H2,1-2H3

InChI Key

CYPIQUFFBLZXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)CC(=O)C

Origin of Product

United States

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